![molecular formula C15H11ClO3 B1292259 3-Acetoxy-4'-chlorobenzophenone CAS No. 890099-55-5](/img/structure/B1292259.png)
3-Acetoxy-4'-chlorobenzophenone
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Overview
Description
3-Acetoxy-4’-chlorobenzophenone is a chemical compound with the molecular formula C15H11ClO3 . It is a derivative of benzophenone, which is a widely used building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-4’-chlorobenzophenone can be inferred from its molecular formula, C15H11ClO3. It likely contains a benzophenone core structure, with an acetoxy group (-OCOCH3) and a chlorine atom attached to the phenyl rings .Scientific Research Applications
Synthesis of Organic Compounds
3-Acetoxy-4’-chlorobenzophenone: is utilized as an intermediate in the synthesis of various organic compounds. Its acetoxy group can act as a protective group during chemical reactions, and the chlorobenzophenone moiety can be involved in further aromatic substitution reactions to create complex molecules .
Pharmaceutical Research
In pharmaceutical research, this compound can serve as a precursor for the synthesis of benzamide derivatives, which have shown potential in the development of new drugs with antibacterial and antioxidant properties .
Antioxidant and Antibacterial Activities
Research has indicated that derivatives of 3-Acetoxy-4’-chlorobenzophenone exhibit significant antioxidant and antibacterial activities, which could be beneficial in creating new treatments for oxidative stress-related diseases and bacterial infections .
Enantiospecific Synthesis
The compound has been used in the enantiospecific synthesis of trans-β-lactam diastereoisomers, which are important in the production of certain antibiotics .
Safety and Hazards
The safety data sheet for 4-Chlorobenzophenone indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for 3-Acetoxy-4’-chlorobenzophenone.
Future Directions
Mechanism of Action
Mode of Action
The compound could interact with its targets through various types of chemical reactions. For instance, it might form covalent bonds with certain amino acids in a protein, altering its structure and function .
Biochemical Pathways
The compound could be involved in various biochemical pathways, depending on its specific targets. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, leading to an accumulation or depletion of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to the activation or inhibition of certain cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
[3-(4-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZTWVHDRPGENH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641631 |
Source
|
Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-chlorobenzophenone | |
CAS RN |
890099-55-5 |
Source
|
Record name | 3-(4-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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